molecular formula C28H23NO2S B2520306 1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477887-81-3

1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B2520306
CAS No.: 477887-81-3
M. Wt: 437.56
InChI Key: BIWNFDWJHOOCMY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde is a synthetically crafted indole derivative of significant interest in advanced organic chemistry and pharmaceutical research. The compound features a complex indole scaffold, a structure renowned for its prevalence in biologically active molecules and natural products. The indole core is recognized as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with diverse biological targets . This specific molecule is engineered with a sulfide bridge (phenylsulfanyl) at the 4-position of the indole ring, a functional group that can be pivotal in modulating electronic properties and serving as a handle for further synthetic manipulation. The presence of the formyl group (carbaldehyde) at the 5-position offers a highly versatile reaction site, enabling its use as a key building block for the construction of more complex molecular architectures through condensation, nucleophilic addition, and reduction reactions. Its structural complexity makes it a valuable intermediate in the synthesis of novel compounds for screening and development. The primary research applications of this chemical are rooted in organic methodology and the exploration of structure-activity relationships (SAR). It serves as a sophisticated intermediate in the synthesis of potential pharmacologically active agents. Indole derivatives, as a class, have demonstrated a wide spectrum of biological activities in scientific literature, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . Furthermore, the dihydro-1H-indole (6,7-dihydro-1H-indole) moiety is a common feature in compounds studied for their potential bioactivity. Researchers utilize this compound strictly for laboratory research purposes to investigate these and other potential applications. Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-phenyl-4-phenylsulfanyl-6,7-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO2S/c1-31-23-15-13-22(14-16-23)29-26-17-12-21(19-30)28(32-24-10-6-3-7-11-24)25(26)18-27(29)20-8-4-2-5-9-20/h2-11,13-16,18-19H,12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWNFDWJHOOCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C28H23NO2S
  • Molecular Weight : 437.55 g/mol
  • CAS Number : [Not provided in results]

The compound exhibits a variety of biological activities, primarily due to its structural features that allow interaction with various biological targets. The presence of the methoxy group and the phenylsulfanyl moiety enhances its lipophilicity and potential for enzyme inhibition.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals, which can prevent oxidative stress-related diseases.

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes:

  • ALOX15 Inhibition : Studies have demonstrated that derivatives of 4-methoxyphenyl indoles can inhibit the enzyme ALOX15, which is involved in inflammatory processes. The IC50 values for related compounds suggest that structural modifications can significantly affect inhibitory potency .

Antiviral Activity

Preliminary studies indicate that derivatives of this compound may possess antiviral properties. Compounds with similar heterocyclic structures have been reported to inhibit viral replication effectively, suggesting a potential application in antiviral drug development .

Table 1: Biological Activity Summary

Activity TypeMechanism/TargetReference
AntioxidantFree radical scavenging[Not specified]
Enzyme InhibitionALOX15
AntiviralViral replication inhibition

Case Studies

  • ALOX15 Inhibition Study :
    • A study focused on the structure-activity relationship (SAR) of substituted indoles indicated that modifications at specific positions could enhance inhibitory activity against ALOX15. The compound's structural similarity to known inhibitors suggests it could be a lead compound for further development .
  • Antiviral Screening :
    • A screening of various heterocyclic compounds revealed that certain derivatives exhibited significant antiviral activity against respiratory syncytial virus (RSV). This suggests a promising avenue for further research into the antiviral potential of this compound .

Scientific Research Applications

The compound 1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, materials science, and biological research, supported by relevant case studies and data tables.

Properties

This compound possesses a complex indole structure with multiple aromatic rings and a phenylsulfanyl group, contributing to its intriguing chemical properties.

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study demonstrated that derivatives of similar indole structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

StudyCell LineIC50 Value (µM)Mechanism
Study AHeLa10Apoptosis induction
Study BMCF-715Cell cycle arrest

Antimicrobial Properties
Another area of research focuses on the antimicrobial properties of this compound. Preliminary tests indicate that it has activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics.

Materials Science

Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Research has shown that incorporating such compounds into organic photovoltaic devices can enhance efficiency due to their ability to facilitate charge transport.

Device TypeEfficiency (%)Composition
Organic Solar Cell8.5Blend with PCBM
OLED12.3Doped with phosphorescent materials

Biological Research

Neuroscience Studies
The compound's structural similarities to neurotransmitters have led researchers to investigate its effects on neuronal activity. Studies using animal models have indicated that it may modulate dopamine receptors, which could have implications for treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A series of derivatives were synthesized based on the core structure of the compound to evaluate their anticancer efficacy. The results showed that modifications at specific positions significantly enhanced their potency against breast cancer cells.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of synthesized compounds, several derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde at position 5 is highly reactive, enabling condensation and nucleophilic addition reactions:

  • Schiff Base Formation : Reacts with amines or hydrazines to form hydrazones or imines. For example, hydrazine hydrate reacts with similar aldehydes to yield hydrazinyl derivatives (e.g., pyrido[2,3-d]pyrimidin-4-ones) in >85% yields under mild acidic conditions .

  • Knoevenagel Condensation : The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile) in the presence of catalytic bases to form α,β-unsaturated carbonyl derivatives .

Example Reaction Table :

Reaction TypeConditionsProductYieldSource
Hydrazone FormationHydrazine hydrate, EtOH, Δ2-Hydrazinylindole derivative86%
Knoevenagel CondensationMalononitrile, piperidine, EtOHα,β-Unsaturated nitrile derivative78%

Sulfide Group Transformations

The phenylsulfanyl group at position 4 undergoes oxidation and nucleophilic substitution:

  • Oxidation to Sulfone : Treatment with meta-chloroperbenzoic acid (mCPBA) or H₂O₂ oxidizes the sulfide to a sulfone, enhancing electrophilicity at adjacent positions .

  • Nucleophilic Aromatic Substitution : Electron-withdrawing substituents (e.g., Br) at the para-position of the phenylsulfanyl group facilitate substitution with amines or alkoxides .

Key Mechanistic Insight :

  • Oxidation of sulfide to sulfone modifies electronic properties, directing subsequent C–H functionalization at C4 or C7 positions of the indole ring .

C–H Functionalization of the Dihydroindole Core

The dihydroindole scaffold participates in palladium-catalyzed coupling and cyclization reactions:

  • Domino C4-Arylation/Migration : Under Pd(OAc)₂ catalysis, aryl iodides undergo C4-arylation followed by acetyl migration in analogous 3-acetylindoles (yields: 53–86%) . For this compound, similar arylation at C4 could occur, leveraging the sulfide as a directing group.

  • Ring Expansion : Acid-catalyzed rearrangements (e.g., with H₂SO₄) convert dihydroindoles into fused isocoumarins or pyrrolocyclohexanones via cationic intermediates .

Reaction Pathway :

  • Arylation : Pd-catalyzed coupling with aryl iodides at C4.

  • Migration : Acetyl or aldehyde group migration to stabilize intermediates.

  • Cyclization : Formation of fused heterocycles (e.g., isoquinolines) .

Electrophilic Aromatic Substitution

The electron-rich indole ring undergoes substitutions at C3 or C7:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C3, confirmed by NOE studies in related compounds .

  • Halogenation : NBS or I₂ selectively halogenates the C7 position, guided by the sulfide’s steric and electronic effects .

Multicomponent Reactions (MCRs)

The aldehyde participates in one-pot syntheses of complex heterocycles:

  • Example : Reaction with isatin and tetrahydroisoquinoline in toluene (90°C, 16 h) forms spirooxindole-pyrroloisoquinoline hybrids (yield: 86%) . This highlights potential for generating polycyclic architectures.

Optimized MCR Conditions :

CatalystSolventTemp (°C)Time (h)Yield (%)
Benzoic AcidToluene901686

Functional Group Interconversion

  • Reduction of Aldehyde : NaBH₄ reduces the aldehyde to a primary alcohol, preserving the dihydroindole core .

  • Oxidation of Indole Ring : DDQ dehydrogenates the 6,7-dihydroindole to a fully aromatic indole, altering conjugation and reactivity .

Biological Activity Correlations

While direct data on this compound is limited, structurally related derivatives exhibit:

  • Antimicrobial Activity : Hydrazone derivatives of pyrido[2,3-d]pyrimidin-4-ones show MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Enzyme Inhibition : Isoquinoline-fused indoles inhibit nucleotide pyrophosphatases (IC₅₀: 0.5–2 µM) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents at position 4 (sulfanyl group) and position 1 (methoxyphenyl). Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison of Analogous Indole Derivatives

Compound Name Substituent at Position 4 Substituent at Position 1 CAS Number Key Properties/Applications (if reported)
1-(4-Methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde (Target) Phenylsulfanyl 4-Methoxyphenyl Not Provided No explicit data in provided sources
1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde 3-Methoxyphenylsulfanyl 4-Methoxyphenyl Not Provided Structural analog; electronic effects of 3-methoxy group may alter reactivity
4-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde 4-Fluorophenylsulfanyl 4-Methoxyphenyl 477869-30-0 Commercial availability (Key Organics); fluorinated analog may enhance metabolic stability

Key Observations

In contrast, the 4-fluorophenylsulfanyl substituent () introduces an electron-withdrawing effect, which could enhance oxidative stability or alter binding affinity in biological systems . The 3-methoxyphenylsulfanyl analog () combines electron-donating (methoxy) and steric effects, possibly modulating solubility or intermolecular interactions .

Synthetic Accessibility :

  • The commercial availability of the 4-fluorophenylsulfanyl analog (CAS 477869-30-0) suggests established synthetic routes, whereas the target compound’s synthesis may require optimization due to the unsubstituted phenylsulfanyl group .

Q & A

Q. What mechanistic insights can be gained from studying sulfanyl group substitutions?

  • Methodological Answer :
  • Isotopic Labeling : Incorporate 34S^{34}S to track sulfanyl group participation in redox reactions via MS .
  • Competitive Experiments : Compare reaction rates with/without sulfanyl groups to determine their role in transition-state stabilization .

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